molecular formula C7H4O3 B013469 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-03-6

2H-Furo[2,3-c]pyran-2-one

Cat. No. B013469
M. Wt: 136.1 g/mol
InChI Key: OBHRCUWVUFZNMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one, a variant of the compound, has been achieved through a three-step process starting from pyromeconic acid. This synthesis pathway highlights the compound's accessibility for further studies and applications in promoting seed germination (Flematti et al., 2005). Additionally, variants of this compound have been synthesized using direct and regioselective Ti-crossed aldol addition, showcasing the versatility in its synthetic approaches (Nagase et al., 2008).

Molecular Structure Analysis

The molecular structure of 2H-Furo[2,3-c]pyran-2-ones and their derivatives has been elucidated through various spectroscopic methods, including IR, MS, and 1D and 2D NMR experiments. These studies have provided insight into the compound's chemical nature and the potential for structural modifications to enhance its biological activity (Mo et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving 2H-Furo[2,3-c]pyran-2-ones include a range of synthetic transformations, such as the Baylis-Hillman reaction, ring-closing metathesis, and various cyclization reactions. These reactions enable the construction of complex molecular architectures, demonstrating the compound's versatility in synthetic organic chemistry (Gowrisankar et al., 2006).

Scientific Research Applications

  • Synthesis of Novel Tyramine Derivatives : 2H-pyran-3(6H)-ones, structurally related to 2H-Furo[2,3-c]pyran-2-one, serve as key intermediates in the synthesis of novel tyramine derivatives and GABA-derivatized tyramine (Georgiadis, Apostolopoulos, & Haroutounian, 1991).

  • Seed Germination in Plants : 3-Methyl-2H-furo[2,3-c]pyran-2-one has been found to promote seed germination across a variety of plant species, including those that are fire-dependent and fire-independent (Flematti, Ghisalberti, Dixon, & Trengove, 2005). This compound is a major germination cue derived from plant smoke water (Staden, Jäger, Light, & Burger, 2004), and its alkyl-substituted forms contribute to the overall germination-promoting activity in crude smoke extracts (Flematti, Ghisalberti, Dixon, & Trengove, 2009).

  • Synthesis Techniques : Various synthesis techniques have been developed for 2H-Furo[2,3-c]pyran-2-one and its derivatives. For instance, a one-pot synthesis method for 2,3-disubstituted furo[3,2,-c]coumarins and furo[3,2,-c]pyran-4-ones using hydrated ferric sulfate catalysis has been reported, offering selective formation of desired products (Noland et al., 2020).

  • Safety and Toxicology : Research on 3-methyl-2H-furo[2,3-c]pyran-2-one, a component of plant-derived smoke, indicates that it does not induce genotoxic effects in Salmonella typhimurium, suggesting a degree of safety in its use (Verschaeve et al., 2006).

  • Antifungal and Antibacterial Activity : Complexes of manganese (II) and copper (II) derived from furopyran-3, 4-dione ligands have shown strong antifungal activity and significant antibacterial activity against Gram-positive bacteria (Abdi et al., 2020).

properties

IUPAC Name

furo[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRCUWVUFZNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C2C1=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457153
Record name 2H-Furo[2,3-c]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Furo[2,3-c]pyran-2-one

CAS RN

857054-03-6
Record name 2H-Furo[2,3-c]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
636
Citations
GR Flematti, EL Ghisalberti, KW Dixon, RD Trengove - Tetrahedron Letters, 2005 - Elsevier
3-Methyl-2H-furo[2,3-c]pyran-2-one 1 was recently identified as the key agent in smoke, responsible for promoting the seed germination of a diverse range of fire-dependent and fire-…
ED Goddard‐Borger, EL Ghisalberti, RV Stick - 2007 - Wiley Online Library
An efficacious synthetic route to the recently identified, potent germination stimulant 3‐methyl‐2H‐furo[2,3‐c]pyran‐2‐one and analogous compounds, using carbohydrate substrates, is …
J Van Staden, SG Sparg, MG Kulkarni, ME Light - Field Crops Research, 2006 - Elsevier
The newly identified compound from plant-derived smoke, 3-methyl-2H-furo[2,3-c]pyran-2-one (butenolide), is generating much interest in seed biology. The present study reports on …
N Jain, J Van Staden - Seed Science Research, 2007 - cambridge.org
The stimulatory role of 3-methyl-2H-furo[2,3-c]pyran-2-one, a smoke-derived butenolide, on germination and post-germination events is well documented. Previous studies have …
L Verschaeve, J Maes, ME Light… - Mutation Research/Genetic …, 2006 - Elsevier
Aerosol smoke, aqueous smoke solutions and 3-methyl-2H-furo[2,3-c]pyran-2-one isolated from plant-derived smoke stimulate seed germination and enhance seedling vigour of many …
GR Flematti, EL Ghisalberti, KW Dixon… - Journal of Agricultural …, 2009 - ACS Publications
The butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one (1), is a major compound in smoke responsible for promoting the seed germination of a wide range of plant species. We now report …
Number of citations: 169 0-pubs-acs-org.brum.beds.ac.uk
GR Flematti, ED Goddard-Borger… - Journal of Agricultural …, 2007 - ACS Publications
The butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one (1), has recently been identified as the germination stimulant present in smoke that promotes the germination of seeds from a wide …
Number of citations: 118 0-pubs-acs-org.brum.beds.ac.uk
C Trinh, L Gevaert, L Kohout… - Journal of Applied …, 2010 - Wiley Online Library
Smoke, smoke‐water and aerosols have a stimulatory effect on seed germination and growth vigour of many seedlings, making them potentially useful for different purposes, provided …
R Nagase, M Katayama, H Mura, N Matsuo… - Tetrahedron Letters, 2008 - Elsevier
3-Methyl-2H-furo[2,3-c]pyran-2-ones 1 and 2, a unique and remarkable seed germination stimulant, and its analogue were synthesized using direct and regioselective Ti-crossed aldol …
JC Stevens, DJ Merritt, GR Flematti, EL Ghisalberti… - Plant and Soil, 2007 - Springer
Here we report that a synthesised form of a naturally occurring chemical (a butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one) found in smoke can stimulate seedling emergence of the …
Number of citations: 153 0-link-springer-com.brum.beds.ac.uk

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